molecular formula C13H12N4O2 B11725450 1-(Furan-2-yl)-3-hydrazinylidene-2-(2-phenylhydrazin-1-ylidene)propan-1-one

1-(Furan-2-yl)-3-hydrazinylidene-2-(2-phenylhydrazin-1-ylidene)propan-1-one

Katalognummer: B11725450
Molekulargewicht: 256.26 g/mol
InChI-Schlüssel: TUWWSHHKZIVRDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Furan-2-yl)-3-hydrazinylidene-2-(2-phenylhydrazin-1-ylidene)propan-1-one is a complex organic compound that features both furan and hydrazine functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-3-hydrazinylidene-2-(2-phenylhydrazin-1-ylidene)propan-1-one typically involves the condensation of furan-2-carbaldehyde with phenylhydrazine and hydrazine derivatives. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Furan-2-yl)-3-hydrazinylidene-2-(2-phenylhydrazin-1-ylidene)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The furan ring and hydrazine groups can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce hydrazine-substituted furan compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 1-(Furan-2-yl)-3-hydrazinylidene-2-(2-phenylhydrazin-1-ylidene)propan-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its hydrazine moiety is known to interact with various biological targets, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be investigated for their potential pharmacological properties. Hydrazine-containing compounds have been studied for their anticancer, antimicrobial, and antiviral activities.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Wirkmechanismus

The mechanism of action of 1-(Furan-2-yl)-3-hydrazinylidene-2-(2-phenylhydrazin-1-ylidene)propan-1-one would depend on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity. The hydrazine groups could form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(Furan-2-yl)-3-hydrazinylidene-2-(2-methylhydrazin-1-ylidene)propan-1-one
  • 1-(Furan-2-yl)-3-hydrazinylidene-2-(2-ethylhydrazin-1-ylidene)propan-1-one
  • 1-(Furan-2-yl)-3-hydrazinylidene-2-(2-benzylhydrazin-1-ylidene)propan-1-one

Uniqueness

1-(Furan-2-yl)-3-hydrazinylidene-2-(2-phenylhydrazin-1-ylidene)propan-1-one is unique due to the presence of both furan and phenylhydrazine moieties. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Eigenschaften

Molekularformel

C13H12N4O2

Molekulargewicht

256.26 g/mol

IUPAC-Name

1-(furan-2-yl)-3-hydrazinylidene-2-(phenylhydrazinylidene)propan-1-one

InChI

InChI=1S/C13H12N4O2/c14-15-9-11(13(18)12-7-4-8-19-12)17-16-10-5-2-1-3-6-10/h1-9,16H,14H2

InChI-Schlüssel

TUWWSHHKZIVRDV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NN=C(C=NN)C(=O)C2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.